
Lofexidine hydrochloride
概要
説明
ロフェキシン塩酸塩は、非オピオイドの中枢作用性α2アドレナリン受容体作動薬です。 当初は高血圧の治療のために開発されましたが、現在では主にオピオイド離脱症状の緩和に使用されています 。 この化合物は、ノルエピネフリンの放出を減少させることで、悪寒、発汗、胃痙攣、筋肉痛、鼻水などの離脱症状の管理に役立つことが知られています .
準備方法
合成経路および反応条件
ロフェキシン塩酸塩は、複数段階の工程を経て合成することができます。 一般的な方法の1つは、エチル2-(2,6-ジクロロフェノキシ)プロピオネートとエチレンジアミンを、不活性雰囲気下でトルエン中でイソプロポキシドアルミニウムの存在下で反応させる方法です 。 反応混合物を105°Cに加熱し、完了するまで撹拌します。 得られた生成物を、イソプロピルアルコール中の塩化水素で処理してロフェキシン塩酸塩を得ます .
工業的製造方法
ロフェキシン塩酸塩の工業的製造では、通常、バッチ反応器、蒸発器、ろ過装置が使用されます。 粗製ロフェキシンは、抽出器を使用して精製した後、ろ過して塩酸と混合して医薬品として有効な塩の形にします .
化学反応の分析
反応の種類
ロフェキシン塩酸塩は、イミダゾリン環やジクロロフェノキシ部位などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件
主要生成物
これらの反応から生成される主要な生成物は、ロフェキシン塩酸塩そのものであり、反応条件と精製工程を慎重に管理することで、高純度で得られます .
科学研究への応用
ロフェキシン塩酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
Clinical Applications
1. Management of Opioid Withdrawal Symptoms
Lofexidine is primarily used to mitigate withdrawal symptoms associated with opioid cessation. The FDA approved it in 2018 as the first non-opioid treatment for this purpose. It acts by reducing sympathetic outflow, which helps alleviate symptoms such as anxiety, sweating, and insomnia during withdrawal .
A clinical case series demonstrated that lofexidine significantly improved the management of opioid withdrawal symptoms in an inpatient setting. Among 17 participants, 88.2% completed their treatment protocol, and many transitioned to other medications like buprenorphine or naltrexone upon discharge .
2. Comparison with Clonidine
Research indicates that lofexidine has a better side effect profile compared to clonidine, another alpha-2 agonist traditionally used for opioid withdrawal. A systematic review highlighted that lofexidine leads to fewer instances of hypotension and bradycardia than clonidine .
Safety Profile
Lofexidine's safety profile has been evaluated through various studies. Common adverse effects include hypotension, bradycardia, dizziness, and dry mouth . However, the frequency and severity of these effects are generally lower than those observed with clonidine. In clinical settings, vital signs are closely monitored to manage any significant changes during treatment .
Future Research Directions
The FDA has mandated several post-marketing studies to further explore lofexidine's safety and efficacy. These studies will investigate:
- Long-term use implications during gradual opioid tapering.
- Safety in pediatric populations experiencing neonatal opioid withdrawal.
- Effects on liver function and blood pressure after discontinuation of treatment .
Table 1: Summary of Clinical Studies on Lofexidine
Case Study Example
In a notable case series involving patients undergoing detoxification from opioids:
- Patient Demographics : 17 patients (mean age: 34 years).
- Treatment Protocol : Lofexidine initiated at a dose of 0.54 mg/day.
- Outcomes : Significant reduction in Clinical Opiate Withdrawal Scale (COWS) scores was observed over the treatment period; 65% reported symptom resolution leading to early discontinuation .
作用機序
ロフェキシン塩酸塩は、脳内のα2アドレナリン受容体に結合してノルエピネフリンの放出を抑制することで効果を発揮します 。 この作用は、交感神経の緊張を低下させ、筋肉の弛緩、血管拡張、血圧の低下につながります 。 この化合物はα2A受容体に高い選択性を示し、類似の薬剤と比べて副作用が少ないことが関連しています .
類似の化合物との比較
類似の化合物
独自性
ロフェキシン塩酸塩は、オピオイドではないのに、オピオイド離脱症状を管理できるという点でユニークです。 クロニジンと比較して、α2A受容体に対する親和性が高く、心血管系の副作用が少ないことが特徴です .
類似化合物との比較
Similar Compounds
Clonidine: Another alpha2-adrenergic receptor agonist used for similar purposes but with a higher risk of causing low blood pressure.
Methadone: An opioid agonist used for opioid withdrawal but with a different mechanism of action and potential for dependence.
Uniqueness
Lofexidine hydrochloride is unique in its ability to manage opioid withdrawal symptoms without being an opioid itself. It has a higher affinity for alpha2A receptors, resulting in fewer cardiovascular side effects compared to clonidine .
生物活性
Lofexidine hydrochloride is an alpha-2 adrenergic receptor agonist primarily used in the management of opioid withdrawal symptoms. It offers a non-opioid alternative for treating opioid use disorder (OUD) and has been shown to mitigate withdrawal symptoms effectively. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.
Lofexidine's primary mechanism involves the activation of alpha-2 adrenergic receptors in the central nervous system. This action inhibits norepinephrine release, leading to reduced sympathetic outflow, which alleviates symptoms associated with opioid withdrawal. Unlike traditional opioids, lofexidine does not activate opioid receptors, thereby minimizing the risk of dependency and abuse .
Pharmacokinetics
Lofexidine exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 72-90%, with peak plasma concentrations reached within 2-5 hours post-administration .
- Volume of Distribution : About 300 L, indicating extensive tissue distribution .
- Protein Binding : Approximately 55% of the drug binds to plasma proteins .
- Metabolism : Primarily metabolized by CYP2D6 with minor contributions from CYP1A2 and CYP2C19. The metabolites are largely inactive .
- Half-life : Approximately 11 hours, allowing for twice-daily dosing in clinical settings .
Clinical Efficacy
Numerous studies have assessed the efficacy of lofexidine in managing opioid withdrawal symptoms. A systematic review highlighted its effectiveness compared to placebo:
Dosage (mg) | Completion Rate (%) | SOWS-Gossop Score Reduction | Adverse Events |
---|---|---|---|
2.16 | 41.5 | -0.21 (p = 0.02) | Hypotension, bradycardia |
2.88 | 39.6 | -0.26 (p = 0.003) | Hypotension, bradycardia |
Placebo | 27.8 | Baseline | Similar rates |
The above table summarizes findings from a randomized controlled trial where lofexidine significantly reduced withdrawal severity as measured by the Subjective Opioid Withdrawal Scale (SOWS-Gossop) compared to placebo .
Case Studies
A clinical case series involving patients undergoing inpatient treatment for opioid withdrawal demonstrated that lofexidine effectively managed symptoms while maintaining stable vital signs:
- Participants : 17 patients with opioid use disorder.
- Treatment Duration : Average length of stay was maintained with lofexidine.
- Outcomes :
Safety Profile
Lofexidine is generally well-tolerated, with a side effect profile similar to clonidine but with reduced incidence of hypotension:
特性
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31036-80-3 (Parent) | |
Record name | Lofexidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020781 | |
Record name | Lofexidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21498-08-8 | |
Record name | Lofexidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofexidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofexidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lofexidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOFEXIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。